molecular formula C17H21N9O B3510716 4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3510716
M. Wt: 367.4 g/mol
InChI Key: FVWWBLWLYKCAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of tetrazole, piperidine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the reaction of 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Triazine Core: The tetrazole derivative is then reacted with a triazine precursor, such as cyanuric chloride, under basic conditions to form the desired triazine-tetrazole intermediate.

    Introduction of the Piperidine Moiety: Finally, the piperidine group is introduced through nucleophilic substitution reactions, typically using piperidine and a suitable leaving group on the triazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole

Uniqueness

4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of tetrazole, piperidine, and triazine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[5-(4-methoxyphenyl)tetrazol-2-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O/c1-27-13-7-5-12(6-8-13)15-22-24-26(23-15)11-14-19-16(18)21-17(20-14)25-9-3-2-4-10-25/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWWBLWLYKCAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC3=NC(=NC(=N3)N4CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

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